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Executive Summary

IACS-8803 is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of
Interferon Genes (STING) pathway, demonstrating significant promise in preclinical cancer
models. Developed through a collaboration between the University of Texas MD Anderson
Cancer Center and WuXi AppTec, IACS-8803 has shown robust systemic antitumor efficacy by
activating the innate immune system. This technical guide provides an in-depth overview of the
discovery, development, mechanism of action, and preclinical evaluation of IACS-8803 for
researchers, scientists, and drug development professionals.

Introduction

The STING pathway is a critical component of the innate immune system that detects cytosolic
DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This
activation primes a robust adaptive anti-tumor immune response. Pharmacological activation of
STING has emerged as a promising strategy in cancer immunotherapy. IACS-8803 is a highly
potent 2',3'-thiophosphate CDN analog designed for enhanced stability and activity compared
to natural CDNs.[1][2]

Discovery and Development

IACS-8803 was rationally designed by introducing specific modifications to the nucleobase and
ribose portions of the 2',3'-CDN structure.[3] The inclusion of thiophosphate linkages enhances
its resistance to phosphodiesterase-mediated degradation, leading to sustained STING
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activation.[1] The synthesis of IACS-8803 was carried out by WuXi AppTec.[4][5] Preclinical
development has focused on its application in "cold” tumors with an immunosuppressive
microenvironment, such as glioblastoma and pancreatic cancer.[4][5][6]

Mechanism of Action

As a STING agonist, IACS-8803 directly binds to and activates the STING protein located in
the endoplasmic reticulum.[1] This triggers a signaling cascade involving TANK-binding kinase
1 (TBK1) and IkB kinase (IKK), which in turn phosphorylate and activate the transcription
factors interferon regulatory factor 3 (IRF3) and nuclear factor-kB (NF-kB).[1] Activated IRF3
and NF-kB translocate to the nucleus to induce the expression of type | interferons (e.g., IFN-[3)
and other pro-inflammatory cytokines and chemokines.[1][2][7] This cytokine milieu remodels
the tumor microenvironment, promoting the recruitment and activation of immune cells,
including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLS),
which are essential for tumor cell killing.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.cancer-research-network.com/2019/11/15/iacs-8803-is-a-cyclic-dinucleotide-sting-agonist/
https://www.benchchem.com/product/b15613911?utm_src=pdf-body
https://www.researchgate.net/publication/335388317_Discovery_of_IACS-8803_and_IACS-8779_potent_agonists_of_stimulator_of_interferon_genes_STING_with_robust_systemic_antitumor_efficacy
https://jitc.bmj.com/content/9/8/e003246
https://www.researchgate.net/publication/335388317_Discovery_of_IACS-8803_and_IACS-8779_potent_agonists_of_stimulator_of_interferon_genes_STING_with_robust_systemic_antitumor_efficacy
https://jitc.bmj.com/content/9/8/e003246
https://www.bioworld.com/articles/710124-sting-agonist-exerts-robust-preclinical-antitumor-activity-in-glioma-models?v=preview
https://www.benchchem.com/product/b15613911?utm_src=pdf-body
https://www.cancer-research-network.com/2019/11/15/iacs-8803-is-a-cyclic-dinucleotide-sting-agonist/
https://www.cancer-research-network.com/2019/11/15/iacs-8803-is-a-cyclic-dinucleotide-sting-agonist/
https://www.cancer-research-network.com/2019/11/15/iacs-8803-is-a-cyclic-dinucleotide-sting-agonist/
https://pubmed.ncbi.nlm.nih.gov/31500996/
https://synapse.patsnap.com/drug/689307824fd34e519e5d539485a574c4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Cytoplasm

IACS-8803

Binds and Activates ~ ENEER - - - - - m - oo oo oo

Translocates

Nucleus

Y

STING :
(ER Membrane) p-IRF3 Dimer

Recruits and Activates

Induces nduces

Gene Transcription

Phpsphorylates Activat eads to Production

Type | IFNs &
Pro-inflammatory Cytokines

Click to download full resolution via product page

Caption: IACS-8803 activates the STING signaling pathway.
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Preclinical Data
In Vitro Activity

IACS-8803 has demonstrated superior activity in activating the STING pathway in vitro

compared to benchmark compounds like ADU-S100.[3] Dose-response studies showed potent

induction of IFN- in reporter cell lines.[3]

Compound Cell Line Assay Endpoint Result
Superior to 2',3'-
IACS-8803 B16-OVA IFN-B Induction EC50 RR-S2-CDA
benchmark[3]
Comparable to
IACS-8779 B16-OVA IFN-B Induction EC50 2',3-RR-S2-CDA

benchmark[3]

In Vivo Efficacy

Intratumoral administration of IACS-8803 has shown robust antitumor effects in various

preclinical models, including melanoma, glioblastoma, and pancreatic cancer.

Melanoma Model: In mice bearing bilateral B16-OVA melanomas, intratumoral injection of

IACS-8803 into a single tumor led to regression of both the injected and the contralateral,

uninjected tumor, indicating a potent systemic immune response.[3]

Schedule

Outcome

Intratumoral injections
on days 6, 9, 12

Superior regression of
untreated contralateral
tumor compared to

benchmarks[3]

Treatment Dose
IACS-8803 10 ug
IACS-8779 10 ug

Intratumoral injections
on days 6, 9, 12

Superior regression of
untreated contralateral
tumor compared to

benchmarks][3]
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Glioblastoma (GBM) Models: IACS-8803 has shown significant therapeutic activity in preclinical
GBM models, increasing median survival.[8] In the immune checkpoint blockade-resistant
QPP8 model, 100% of mice were cured.[6][8] Treatment reprogrammed microglia to an anti-
tumor phenotype and enhanced CD8+ T cell and NK cell responses.[6][8]

GBM Model Treatment Dose Outcome

Significantly improved

GL261 5 pg (intracranial) )
survival[6]
56% to 100% of mice tumor-
QPP4/ QPP8 5 g
free[6]
] ) -~ Significantly extended
U87 (humanized mice) Not specified ]
survival[6][9]

Pancreatic Cancer Model: In an orthotopic pancreatic adenocarcinoma model, intratumoral
IACS-8803 sensitized tumors to immune checkpoint blockade.[5]

Pancreatic Model Treatment Outcome
) IACS-8803 + Checkpoint Unmasked sensitivity to
KPC-derived .
Blockade immunotherapy[5]

Experimental Protocols
In Vivo Murine Melanoma Study

A representative experimental workflow for evaluating the in vivo efficacy of IACS-8803 is

outlined below.
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Caption: General workflow for in vivo efficacy studies.

. Animal Model:
C57BL/6 mice are used.
. Tumor Implantation:
Mice are implanted subcutaneously on both flanks with 1x10"5 B16-OVA melanoma cells.[3]

. Treatment Protocol:
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On days 6, 9, and 12 post-tumor implantation, a 10 pug dose of IACS-8803 is administered
via intratumoral injection into the tumor on one flank only.[1][3]

Control groups receive vehicle injections.

Efficacy Endpoints:

Tumor volumes of both the injected and contralateral tumors are measured regularly.
Overall survival is monitored.

At the study endpoint, tumors and spleens may be harvested for immunological analysis.

Ex Vivo Flow Cytometry Profiling

1.

Sample Preparation:

Tumors are harvested and mechanically and enzymatically dissociated to create single-cell
suspensions.

Immune cells can be isolated using density gradient centrifugation.

. Staining:

Cells are stained with a cocktail of fluorescently-labeled antibodies against surface and
intracellular markers to identify different immune cell populations (e.g., CD8+ T cells, NK
cells, myeloid cells) and assess their activation status (e.g., expression of CD80/CD86,
granzyme B, PD-1).[8]

. Data Acquisition and Analysis:

Stained cells are analyzed on a multi-color flow cytometer.

Data is analyzed using software like FlowJo to quantify the frequency and phenotype of
different immune cell subsets within the tumor microenvironment.

Conclusion
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IACS-8803 is a potent STING agonist with a compelling preclinical data package
demonstrating its ability to induce robust, systemic anti-tumor immunity across a range of
challenging cancer models. Its rational design for improved stability and potency translates to
superior efficacy compared to earlier STING agonists. Ongoing and future studies will be
crucial to translate these promising preclinical findings into clinical applications for patients with
advanced cancers. The detailed technical information provided in this guide serves as a
valuable resource for researchers and developers in the field of immuno-oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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